2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the butan-2-yl moiety.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the triazole-containing intermediate and 2,2-dimethylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide: Similar structure but with a different triazole isomer.
2,2-dimethyl-N-[3-methyl-1-(1H-1,3,4-triazol-1-yl)butan-2-yl]propanamide: Another isomer with a different triazole ring arrangement.
Uniqueness
The unique arrangement of the triazole ring in 2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide imparts specific chemical and biological properties that may differ from its isomers. This uniqueness can be exploited in the design of compounds with tailored activities for specific applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9(2)10(8-16-7-6-13-15-16)14-11(17)12(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJGYGOJQVWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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